

Application Notes: Coumarin 30 for Live-Cell Imaging of Lipid Droplets

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Compound of Interest		
Compound Name:	Coumarin 30	
Cat. No.:	B191004	Get Quote

Introduction

Coumarin 30 is a lipophilic, solvatochromic fluorescent dye belonging to the coumarin family. [1] Its fluorescence is highly sensitive to the polarity of the microenvironment, exhibiting low fluorescence in aqueous media and a significant increase in quantum yield in nonpolar, lipid-rich environments.[1][2][3] This property makes **Coumarin 30** an excellent probe for visualizing intracellular lipid droplets (LDs), which are dynamic organelles involved in lipid metabolism and storage.[4][5] Due to its relatively small size and good cell permeability, it is well-suited for live-cell imaging applications, allowing for the study of LD morphology and dynamics.[2][4]

Key Advantages:

- High Environmental Sensitivity: Strong fluorescence enhancement in nonpolar environments provides high contrast for lipid droplets.[1][2]
- Good Photostability: More resistant to photobleaching compared to some other fluorophores, enabling longer imaging experiments.[6]
- Cell Permeability: Its small, lipophilic structure allows for easy entry into live cells without requiring permeabilization agents.[2]
- Low Cytotoxicity at Working Concentrations: When used at optimal concentrations, it shows low toxicity, making it suitable for studying cellular processes over time.[4][7]



Quantitative Data Summary

The photophysical properties of **Coumarin 30** and recommended conditions for its use in live-cell staining are summarized below.

Table 1: Photophysical Properties of Coumarin 30

Property	Value	Solvent/Condition	Reference
Excitation Maximum (λex)	~407 nm	Methanol	[8]
Emission Maximum (λem)	~500 nm	Acetonitrile	[8]
Molar Extinction Coefficient (ε)	42,800 - 70,000 M ⁻¹ cm ⁻¹	Methanol	[8]
Fluorescence Quantum Yield (Фf)	0.35	95% Ethanol	[8]
0.67	Acetonitrile	[8]	

Table 2: Recommended Parameters for Live-Cell Staining



Parameter	Recommended Range	Notes	Reference
Cell Line	Various adherent mammalian cells (e.g., HeLa, COS-7, 4T1)	Optimization is required for each cell line.	[7][9]
Stock Solution Concentration	1 - 10 mM	Dissolve in anhydrous DMSO.	[10][11]
Working Concentration	200 nM - 10 μM	Perform a dose- response experiment to find the optimal, non-toxic concentration.	[11]
Incubation Time	15 - 60 minutes	Should be optimized for each cell type and concentration.	[9]
Incubation Temperature	37°C	Standard cell culture conditions.	[9]
Microscopy Filter Set	DAPI filter set or similar	Excitation ~405 nm, Emission ~430-500 nm.	[9][10]

Experimental Protocols

Protocol 1: Live-Cell Staining of Lipid Droplets with Coumarin 30

This protocol provides a generalized procedure for staining lipid droplets in live mammalian cells. Optimization of dye concentration and incubation time is recommended for each specific cell type and experimental condition.

Materials:

Coumarin 30 powder



- Anhydrous Dimethyl Sulfoxide (DMSO)
- Adherent cells (e.g., HeLa, A549, or COS-7)
- Complete cell culture medium appropriate for the cell line
- Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
- Imaging vessels (e.g., glass-bottom dishes or chamber slides)
- Fluorescence microscope with appropriate filter sets

Procedure:

- Cell Preparation:
 - Seed cells onto sterile glass-bottom dishes or chamber slides.
 - Culture the cells in a 37°C, 5% CO₂ incubator until they reach 50-70% confluency.
- Preparation of Staining Solutions:
 - Stock Solution (1 mM): Prepare a 1 mM stock solution of Coumarin 30 by dissolving the appropriate amount of powder in anhydrous DMSO.[10] Vortex thoroughly to ensure complete dissolution. Store the stock solution in small aliquots at -20°C, protected from light.[10]
 - Working Solution (e.g., 5 μM): On the day of the experiment, dilute the 1 mM stock solution in pre-warmed, complete cell culture medium to the desired final concentration (e.g., 1-10 μM).[11] Vortex gently to mix.
- Staining:
 - Aspirate the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.[9]

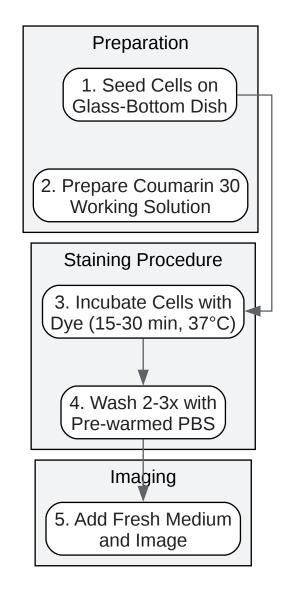
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- Add the freshly prepared Coumarin 30 working solution to the cells, ensuring the cell monolayer is completely covered.
- Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
- · Washing:
 - Remove the staining solution.
 - Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.[9][10]
- · Imaging:
 - Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.[9]
 - Visualize the stained cells using a fluorescence microscope (confocal is recommended for higher resolution).
 - Excite the sample at ~405 nm and collect the emission between 430-500 nm.[9] Lipid droplets will appear as bright, distinct puncta within the cytoplasm.





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Caption: General experimental workflow for live-cell staining with Coumarin 30.

Protocol 2: Assessing Cytotoxicity using MTT Assay

It is critical to ensure that the staining protocol does not adversely affect cell viability. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

Cells seeded in a 96-well plate



Coumarin 30

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

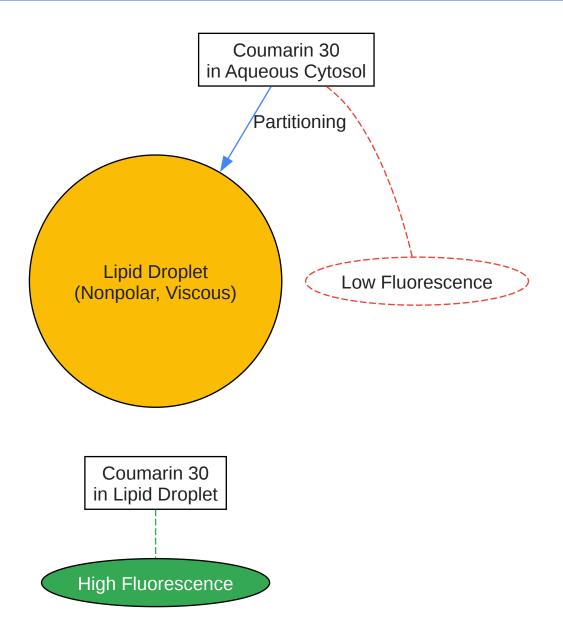
Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[11]
- Compound Treatment: Treat the cells with a range of **Coumarin 30** concentrations (e.g., 0.1 to 100 μM) and a vehicle control (DMSO concentration matched to the highest dye concentration).[12] Incubate for a period relevant to your imaging experiment (e.g., 1-4 hours) or for longer periods (24-72 hours) to assess long-term toxicity.[11][12]
- MTT Addition: After incubation, add 20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
 [12][13]
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[12]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 [11] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualization of Staining Mechanism

Coumarin 30's utility in staining lipid droplets stems from its solvatochromic properties. In the aqueous environment of the cytoplasm, the dye's rotation is unhindered, leading to non-radiative decay and thus, low fluorescence. Upon partitioning into the viscous, nonpolar lipid core of a droplet, this rotation is restricted, causing the dye to de-excite via fluorescence emission.





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Caption: Mechanism of fluorescence enhancement for Coumarin 30 in lipid droplets.

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